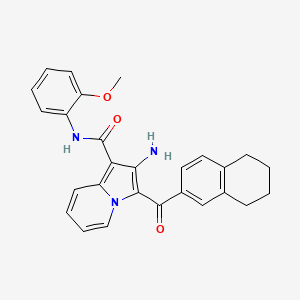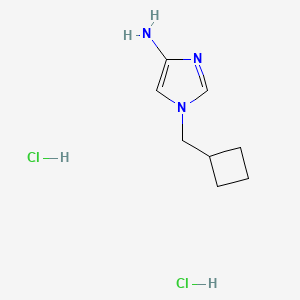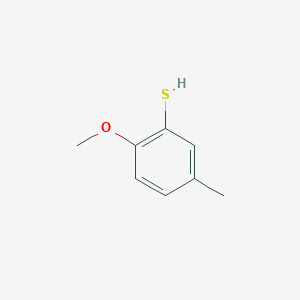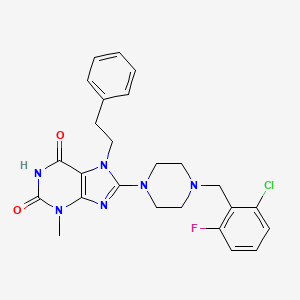![molecular formula C18H13F3N4OS B2842455 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 872701-71-8](/img/structure/B2842455.png)
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as "Compound X" in literature, and it has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Screening
A series of derivatives related to the core structure of 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide have been synthesized and shown to exhibit significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds are synthesized through condensation reactions, utilizing different sulfanyl acetamide derivatives as starting materials. The structural elucidation of these compounds was achieved using various spectroscopic techniques, including H1NMR, MASS Spectra, and IR Spectra, alongside Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Docking and Antioxidant Activity
Molecular docking studies have been conducted to explore the binding affinities of these compounds towards various target proteins. These studies provide insights into the potential mechanism of action and the therapeutic applicability of these molecules in treating diseases. Furthermore, some compounds have also been evaluated for their antioxidant activities, suggesting their potential role in mitigating oxidative stress-related pathologies (Fahim, Asmaa M., & Ismael, Eman H. I., 2019).
Novel Compound Synthesis
Research has also focused on synthesizing novel pyridine and fused pyridine derivatives starting from related chemical structures. These efforts aim to create compounds with improved pharmacological profiles, including enhanced antimicrobial and antioxidant properties. The synthesis process involves several steps, including treatment with different reagents to afford a variety of derivatives, which are then subjected to in-silico molecular docking screenings towards specific target proteins (Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, Arshi, & Assirey, E., 2018).
Quantum Computational Approach
A quantum computational approach has been applied to investigate the vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on molecules structurally related to 2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide. This research provides a deeper understanding of the molecular structure and the stereo-electronic interactions leading to stability, which could be crucial for developing new antiviral agents (Jenepha Mary, S. J., Pradhan, Dr Sayantan, & James, C., 2022).
properties
IUPAC Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS/c19-18(20,21)13-4-1-5-14(9-13)23-16(26)11-27-17-7-6-15(24-25-17)12-3-2-8-22-10-12/h1-10H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGDZUXTEOCLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)


![2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2842380.png)

![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842383.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2842384.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2842389.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2842392.png)
![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)